trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFBYJBMDMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391024 | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-93-4 | |
| Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-chlorophenyl moiety. Its molecular formula is with a molecular weight of 325.79 g/mol .
- Melting Point : 185-187 °C
- Purity : Typically exceeds 95%
- Functional Groups :
- Carboxylic acid
- Tert-butoxycarbonyl group
- Chlorophenyl group
The compound's unique structural features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality during chemical reactions, while the chlorophenyl group can engage in various binding interactions. The carboxylic acid group may form hydrogen bonds or ionic interactions with target molecules, enhancing its potential therapeutic effects .
Applications in Research
This compound has been investigated for several applications:
- Medicinal Chemistry : It serves as a precursor for drug development, particularly in creating compounds with potential therapeutic properties.
- Enzyme Studies : Utilized in studies of enzyme-substrate interactions and protein-ligand binding dynamics .
- Organic Synthesis : Acts as an intermediate in synthesizing more complex organic molecules .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds. Below is a table summarizing some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| trans-1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | Different chlorophenyl substitution | |
| trans-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | Fluorine substitution affecting reactivity | |
| (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid | Contains a cyanophenyl group, altering electronic properties |
These variations highlight how substitution patterns can significantly influence both chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. For instance, research on related pyrrolidine derivatives has shown promising results in neuroprotective applications, particularly in models of neurodegenerative diseases .
Additionally, investigations into the pharmacological properties of these compounds have indicated potential anti-inflammatory and analgesic effects, suggesting their utility in therapeutic contexts .
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